molecular formula C20H19NO2 B12527826 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one CAS No. 651712-86-6

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one

Katalognummer: B12527826
CAS-Nummer: 651712-86-6
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: PAVAFGRJUONCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxy group and a naphthyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.

Vorbereitungsmethoden

The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 1-naphthylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted or functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but preliminary research suggests that the compound may modulate cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the distinctiveness of this compound and its potential for diverse applications in scientific research and industry.

Eigenschaften

CAS-Nummer

651712-86-6

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-1-ylethanone

InChI

InChI=1S/C20H19NO2/c1-21(2)16-12-10-15(11-13-16)19(22)20(23)18-9-5-7-14-6-3-4-8-17(14)18/h3-13,20,23H,1-2H3

InChI-Schlüssel

PAVAFGRJUONCHR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.